molecular formula C24H40N8O4 B1670753 双嘧达莫 CAS No. 58-32-2

双嘧达莫

货号 B1670753
CAS 编号: 58-32-2
分子量: 504.6 g/mol
InChI 键: IZEKFCXSFNUWAM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dipyridamole is a platelet inhibitor chemically described as 2,2’,2’‘,2’‘’- [ (4,8-Dipiperidinopyrimido [5,4- d ]pyrimidine-2,6-diyl)dinitrilo]-tetraethanol . It is a yellow crystalline powder or needles, very soluble in methanol, alcohol, and chloroform; slightly soluble in water; very slightly soluble in acetone and in ethyl acetate . It is used with other drugs to reduce the risk of blood clots after heart valve replacement .


Synthesis Analysis

Dipyridamole is synthesized from 5-nitroorotic acid, which is obtained by nitrating 2,4-dihydroxy-6-methylpyrimidine. This is usually synthesized by the condensation of urea with acetoacetic ether .


Molecular Structure Analysis

The molecular formula of Dipyridamole is C24H40N8O4 and its molecular weight is 504.64 .


Chemical Reactions Analysis

Dipyridamole decreases platelet aggregation by inhibiting platelet phosphodiesterase which in turn leads to the accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanine monophosphate (cGMP) . It also increases interstitial adenosine levels by inhibiting its reuptake into the cells .


Physical And Chemical Properties Analysis

Dipyridamole is intensely yellow crystalline powder or needles. It is very soluble in methanol, in alcohol, and in chloroform; slightly soluble in water; very slightly soluble in acetone and in ethyl acetate .

科学研究应用

Treatment of Idiopathic Pulmonary Fibrosis

Dipyridamole, apart from its well-known antiplatelet and phosphodiesterase inhibitory activities, is a promising old drug for the treatment of pulmonary fibrosis . However, dipyridamole shows poor pharmacokinetic properties with a half-life (T 1/2) of 7 min in rat liver microsomes (RLM) . To improve the metabolic stability of dipyridamole, a series of pyrimidopyrimidine derivatives have been designed with the assistance of molecular docking .

Antiplatelet and Phosphodiesterase Inhibitory Activities

Dipyridamole is well-known for its antiplatelet and phosphodiesterase inhibitory activities . It is mainly used for ischemic heart disease and strokes .

Treatment of White Matter Lesions Induced by Chronic Cerebral Hypoperfusion

Dipyridamole has been found to have an impact on disease-associated microglia phenotypic transformation in white matter lesions induced by chronic cerebral hypoperfusion . The study indicates that dipyridamole diminishes the activation and proliferation of microglia and astrocytes, increases the expression of myelin basic protein and ameliorates white matter lesions and cognitive decline in chronic cerebral hypoperfusion rats .

Alleviating Neuroinflammation in White Matter Lesions

Dipyridamole facilitates the conversion of disease-associated microglia to the anti-inflammatory phenotype through ENT2/Adora2a pathway and inhibits the activation of ERK1/2 and NF-κB signaling pathways, thereby alleviating neuroinflammation in white matter lesions . The current findings establish the basis for using dipyridamole to treat vascular dementia .

作用机制

Target of Action

Dipyridamole primarily targets adenosine deaminase and phosphodiesterase , two key enzymes involved in the metabolism of adenosine and cyclic adenosine monophosphate (cAMP) respectively . Adenosine deaminase is responsible for the breakdown of adenosine, a molecule that plays a crucial role in various physiological processes including inflammation and immune responses. Phosphodiesterase, on the other hand, is responsible for the degradation of cAMP, a critical secondary messenger involved in many biological processes .

Mode of Action

Dipyridamole inhibits both adenosine deaminase and phosphodiesterase, thereby preventing the degradation of adenosine and cAMP . This leads to an increase in the levels of these molecules. The elevation in cAMP levels inhibits platelet function by blocking the release of arachidonic acid from membrane phospholipids and reducing thromboxane A2 activity . Thromboxane A2 is a potent vasoconstrictor and a powerful inducer of platelet aggregation .

Biochemical Pathways

The inhibition of adenosine deaminase and phosphodiesterase by dipyridamole affects multiple biochemical pathways. It enhances extracellular adenosine, which reduces superoxide anion generation by human neutrophils and directly scavenges oxygen and hydroxyl radicals . It also increases intracellular AMP and extracellular adenosine, counteracting premature myogenesis . Furthermore, it initiates Noxa-guided apoptosis through endoplasmic reticulum (ER) stress .

Pharmacokinetics

Dipyridamole has a bioavailability of 37-66% . It is highly protein-bound (~99%) and is metabolized in the liver through glucuronidation . The elimination half-life of dipyridamole is biphasic, with an alpha phase of 40 minutes and a beta phase of 10 hours . It is primarily excreted in the bile (95%), with negligible amounts excreted in the urine .

Result of Action

The action of dipyridamole results in a variety of molecular and cellular effects. It inhibits platelet aggregation and causes arteriolar smooth muscle relaxation . It also inhibits the formation of pro-inflammatory cytokines and results in the reduction of high-sensitivity C-reactive protein (hsCRP) in patients . Moreover, it has been shown to increase myocardial perfusion and left ventricular function in patients with ischemic cardiomyopathy .

Action Environment

The action of dipyridamole can be influenced by various environmental factors. For instance, the compound’s solubility and bioavailability can be improved through molecular encapsulation with β-cyclodextrin . This results in better oral absorption and stronger biological activities.

安全和危害

Dipyridamole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

未来方向

There is growing evidence in rat models of Dipyridamole’s synergy with statins through adenosine modulation resulting in significant myocardial protection against ischemia–reperfusion injury and limitation of infract size . The data in human studies are limited but show a similar potential synergy between Dipyridamole and statins . It would thus be prudent to reconsider the recommendations against the use of Dipyridamole in CAD and to re-evaluate its possible role and potential benefits through well-designed randomized trials combining it with statins, low-dose aspirin, and/or other anti-platelet agents .

属性

IUPAC Name

2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N8O4/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30/h33-36H,1-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEKFCXSFNUWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040668
Record name Dipyridamole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dipyridamole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015110
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

10.7 [ug/mL] (The mean of the results at pH 7.4), Slightly, 9.22e-01 g/L
Record name SID855977
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Dipyridamole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00975
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dipyridamole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015110
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Dipyridamole likely inhibits both adenosine deaminase and phosphodiesterase, preventing the degradation of cAMP, an inhibitor of platelet function. This elevation in cAMP blocks the release of arachidonic acid from membrane phospholipids and reduces thromboxane A2 activity. Dipyridamole also directly stimulates the release of prostacyclin, which induces adenylate cyclase activity, thereby raising the intraplatelet concentration of cAMP and further inhibiting platelet aggregation.
Record name Dipyridamole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00975
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Dipyridamole

CAS RN

58-32-2
Record name Dipyridamole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipyridamole [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipyridamole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00975
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name dipyridamole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dipyridamole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515776
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dipyridamole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipyridamole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.340
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPYRIDAMOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64ALC7F90C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dipyridamole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015110
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

163 °C
Record name Dipyridamole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00975
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dipyridamole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015110
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dipyridamole
Reactant of Route 2
Reactant of Route 2
Dipyridamole
Reactant of Route 3
Reactant of Route 3
Dipyridamole
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Dipyridamole
Reactant of Route 5
Reactant of Route 5
Dipyridamole
Reactant of Route 6
Reactant of Route 6
Dipyridamole

Q & A

Q1: What is the primary mechanism of action of Dipyridamole?

A1: Dipyridamole primarily acts by inhibiting the reuptake of adenosine into erythrocytes, effectively increasing its concentration in the bloodstream. [] Adenosine is a potent vasodilator, meaning it widens blood vessels, and this effect contributes to Dipyridamole's therapeutic benefits in cardiovascular disease. [] Furthermore, dipyridamole exhibits phosphodiesterase inhibitory action, specifically targeting phosphodiesterase 5 (PDE5). [, , ] This inhibition leads to increased levels of cyclic guanosine 3',5'-monophosphate (cGMP), a key signaling molecule involved in vasodilation. [, ]

Q2: Does Dipyridamole directly interact with adenosine receptors?

A2: While Dipyridamole exerts its effects through modulation of adenosine levels, it does not directly interact with adenosine receptors. Studies have shown that adenosine receptor antagonists, such as theophylline and 5’-deoxy-5’-methylthioadenosine, can partially reverse the inhibitory effects of Dipyridamole on platelet aggregation, highlighting the role of adenosine in its mechanism of action. []

Q3: How does Dipyridamole impact platelet function?

A3: Dipyridamole inhibits platelet aggregation, primarily by increasing adenosine levels. [] This increase in adenosine activates specific receptors on platelets, leading to a cascade of intracellular events that ultimately prevent platelet clumping. [] Additionally, dipyridamole synergizes with nitric oxide (NO) to further inhibit thrombin-induced platelet shape change, a crucial step in platelet activation and aggregation. [] This synergistic effect is thought to be mediated by the amplification of the NO/cGMP pathway. []

Q4: Does Dipyridamole affect cerebral blood flow?

A4: While a potent coronary vasodilator, Dipyridamole's effects on cerebral blood flow are less pronounced. Positron Emission Tomography (PET) studies in humans suggest that intravenous Dipyridamole does not directly impact cerebral blood flow. [, ] The observed decrease in cerebral blood flow during Dipyridamole stress tests is likely attributable to a decrease in arterial carbon dioxide partial pressure (PaCO2) caused by hyperventilation, a potential side effect of adenosine. [, ] This suggests that the blood-brain barrier may limit the access of circulating adenosine to its receptors in cerebral vessels. []

Q5: How does the presence of red blood cells influence the action of Dipyridamole?

A5: Dipyridamole exhibits enhanced anti-platelet activity in whole blood compared to plasma. [, ] Red blood cells play a crucial role in this phenomenon, serving as a source of adenosine precursors. [, ] Mechanical stress during blood collection can lead to red blood cell lysis, releasing these precursors into the plasma. [] Dipyridamole, by blocking adenosine reuptake into erythrocytes, enhances the accumulation of adenosine derived from these precursors, further amplifying its antiplatelet effect. [, ]

Q6: What is the significance of the Second European Stroke Prevention Study (ESPS-2) in the context of Dipyridamole research?

A6: The ESPS-2 demonstrated a significant benefit of Dipyridamole combined with aspirin over aspirin alone in preventing stroke. [, ] This finding contradicted previous studies that had not shown a significant benefit of the combination therapy. [, ] The positive results of ESPS-2, attributed partly to differences in dosages and formulations of aspirin and Dipyridamole compared to earlier studies, have renewed interest in Dipyridamole as a valuable component in stroke prevention strategies. [, ]

Q7: How does Dipyridamole impact cardiac substrate preference?

A7: Research suggests that Dipyridamole selectively enhances the uptake of fatty acids in cardiac myocytes, while having no effect on glucose uptake. [] This selective stimulation of fatty acid uptake is achieved through the translocation of the fatty acid translocase (FAT)/CD36 transporter to the cell membrane. [] Interestingly, Dipyridamole does not influence GLUT4 translocation, the primary mechanism for glucose uptake. [] This suggests a unique ability of Dipyridamole to modulate cardiac substrate metabolism by specifically targeting the FAT/CD36 pathway. []

Q8: Does Dipyridamole influence the activity of nitric oxide (NO)?

A8: Dipyridamole has been shown to synergize with NO in inhibiting thrombin-induced platelet shape change, indicating an enhancement of NO's effects. [] This synergy is attributed to Dipyridamole's ability to inhibit PDE5, leading to an increase in cGMP levels, a key mediator of NO's vasodilatory and anti-platelet effects. [] Additionally, Dipyridamole potentiates NO-mediated phosphorylation of vasodilator-stimulated phosphoprotein (VASP) at Ser157, a downstream target of the NO/cGMP/protein kinase A (PKA) pathway. [] These findings highlight the potential of Dipyridamole to augment the therapeutic benefits of NO in cardiovascular disease. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。